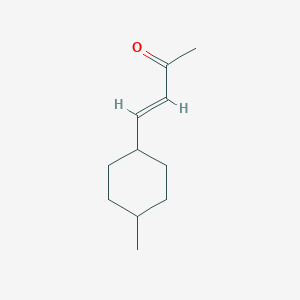

4-(4-Methylcyclohexyl)but-3-en-2-one

Description

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(E)-4-(4-methylcyclohexyl)but-3-en-2-one |

InChI |

InChI=1S/C11H18O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h5,8-9,11H,3-4,6-7H2,1-2H3/b8-5+ |

InChI Key |

PPRBBLPVMVJBQO-VMPITWQZSA-N |

Isomeric SMILES |

CC1CCC(CC1)/C=C/C(=O)C |

Canonical SMILES |

CC1CCC(CC1)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)but-3-en-2-one typically involves the reaction of 4-methylcyclohexanone with an appropriate alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the butenone side chain . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the butenone side chain to an alcohol or alkane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

4-(4-Methylcyclohexyl)but-3-en-2-one has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs of 4-(4-Methylcyclohexyl)but-3-en-2-one, highlighting differences in substituents and their implications:

Spectroscopic and Electronic Properties

- UV-Vis Absorption: Substituents significantly affect λₘₐₓ. For example: 4-(4-Nitrophenyl)but-3-en-2-one: λₘₐₓ = 323 nm (electron-withdrawing nitro group) . 4-(4-Dimethylaminophenyl)but-3-en-2-one: λₘₐₓ = 375 nm (electron-donating dimethylamino group) .

- NMR Characterization : Full ¹H and ¹³C assignments are standard for confirming α,β-unsaturation and substituent orientation, as seen in (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one .

Q & A

What are the optimal synthetic routes for 4-(4-Methylcyclohexyl)but-3-en-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves aldol condensation or Claisen-Schmidt reactions. For example, analogous compounds like 4-(3,4-Dimethoxyphenyl)but-3-en-2-one are synthesized via base-catalyzed reactions (e.g., NaOH in ethanol), achieving 70–85% yields under reflux conditions . Key factors include:

- Catalyst selection: Alkaline conditions favor enolate formation, while acid catalysts may lead to side reactions.

- Temperature control: Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors.

Microwave-assisted synthesis has been explored for similar enones, reducing reaction times by 50% while maintaining yields .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR spectroscopy: H and C NMR confirm the enone moiety (δ ~6.5 ppm for α,β-unsaturated protons) and cyclohexyl substituents (δ 1.2–2.1 ppm for methyl groups) .

- X-ray crystallography: Resolves stereochemistry and confirms the planar geometry of the α,β-unsaturated ketone. For example, crystal structures of analogous compounds (e.g., 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one) reveal chair conformations in cyclohexyl groups .

- Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 218.167 for CHO) .

What in vitro models are appropriate for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

- Tyrosinase inhibition assays: Use mushroom tyrosinase or B16 melanoma cells to assess melanogenesis modulation. For instance, 4-(3,4-Dimethoxyphenyl)but-3-en-2-one analogs show dose-dependent tyrosinase activation (up to 2.5-fold at 10 μM) via increased MITF expression .

- Cytotoxicity screening: MTT assays in HEK-293 or HepG2 cells evaluate safety profiles. Related compounds exhibit IC values >100 μM, suggesting low toxicity .

- Molecular docking: Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, correlating with anti-inflammatory potential .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

Contradictions often arise from:

- Cell line variability: Melanoma cells (e.g., B16 vs. A375) may respond differently due to varying tyrosinase isoforms .

- Concentration thresholds: Pro-apoptotic effects may dominate at higher doses (>50 μM), while lower concentrations promote proliferation .

- Assay conditions: pH, cofactors (e.g., Cu for tyrosinase), and incubation time impact activity. Standardize protocols using guidelines from Med. Chem. Commun. .

What structural modifications of this compound enhance bioactivity, and what are the mechanistic insights?

Methodological Answer:

- Substituent effects: Introducing electron-withdrawing groups (e.g., nitro) on the cyclohexyl ring increases electrophilicity, enhancing enzyme inhibition. For example, 4-(4-Nitrophenyl)but-3-en-2-one shows stronger antifungal activity (MIC = 8 μg/mL) compared to methyl-substituted analogs .

- Stereochemical tuning: β-ionone derivatives (e.g., 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one) exhibit improved binding to olfactory receptors due to conformational rigidity .

- Hybrid molecules: Conjugation with morpholine or thiazole moieties (e.g., Ethyl 4-[4-[[(2S)-2-hydroxy-3-(methanesulfonamido)propyl]amino]cyclohexyl]benzoate) enhances pharmacokinetic properties .

What are the critical stability parameters for this compound under different storage and experimental conditions?

Methodological Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation. Analogous enones degrade by 15% after 72 hours under UV light .

- Thermal stability: Decomposition occurs above 150°C; use inert atmospheres (N) during high-temperature reactions .

- Solvent compatibility: Avoid protic solvents (e.g., HO) to prevent ketone hydration. DMSO or acetonitrile are preferred for biological assays .

How can computational methods predict the reactivity or biological targets of this compound?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for nucleophilic attacks (e.g., at the β-carbon of the enone) .

- QSAR modeling: Use descriptors like logP and polar surface area to correlate structure with antifungal activity (R > 0.85 in training sets) .

- Molecular dynamics (MD): Simulate binding to COX-2 over 100 ns trajectories to assess stability of ligand-receptor complexes .

What in silico and in vitro approaches are recommended for preliminary toxicity assessment?

Methodological Answer:

- In silico tools: ProTox-II predicts LD values and hepatotoxicity risks. For example, analogs with logP > 3.5 show higher membrane permeability but potential nephrotoxicity .

- Ames test: Use Salmonella strains (TA98/TA100) to evaluate mutagenicity. Related compounds are typically non-mutagenic at <1 mg/plate .

- Cytokine profiling: ELISA assays (e.g., IL-6/TNF-α) in RAW 264.7 macrophages assess immunotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.